molecular formula C9H14O4 B8589132 Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

Cat. No. B8589132
M. Wt: 186.20 g/mol
InChI Key: PYKRPRJLEJBNOC-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

A reflux condenser equipped with a Dean-Stark water separator was attached to a round bottom flask containing methyl 2-cyclopentanonecarboxylate (2 ml, 16.2 mmol), ethylene glycol (994 μl, 17.8 mmol), p-toluenesulfonic acid monohydrate (139 mg, 0.73 mmol), and benzene (30 ml). The mixture was heated under reflux for 2 hours. To the reaction mixture, triethylamine (0.22 ml) was added and the mixture was concentrated and purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/9, 1/1) to obtain the title compound (2.12 g, yield 70.3%) as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
994 μL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
139 mg
Type
catalyst
Reaction Step Two
Quantity
0.22 mL
Type
solvent
Reaction Step Three
Yield
70.3%

Identifiers

REACTION_CXSMILES
O.[CH3:2][O:3][C:4]([CH:6]1[C:10](=[O:11])[CH2:9][CH2:8][CH2:7]1)=[O:5].[CH2:12](O)[CH2:13][OH:14].C1C=CC=CC=1>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>[CH3:2][O:3][C:4]([CH:6]1[CH2:7][CH2:8][CH2:9][C:10]21[O:14][CH2:13][CH2:12][O:11]2)=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
COC(=O)C1CCCC1=O
Name
Quantity
994 μL
Type
reactant
Smiles
C(CO)O
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
139 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0.22 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separator was attached to a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/9, 1/1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C2(OCCO2)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 70.3%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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